1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione
Overview
Description
Scientific Research Applications
Structural Analysis and Coordination in Metallocycles
- Metallocycle Coordination : 1,1'-[(Ethane-1,2-diyldioxy)di-o-phenylene]bis(indoline-2,3-dione), a related compound, shows interesting structural properties. In a binuclear Ag(I) metallocycle complex, it adopts a gauche conformation to bind Ag(I) via two indolinedione O atoms and two C atoms from the phenoxy ring. This indicates potential applications in coordination chemistry and molecular design (Fang, Ma, Wei, & Dong, 2011).
Reactions with Ethanedithiol and Structural Derivatives
- Reactivity with Ethanedithiol : 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione, by analogy with 1-Phenylpropane-1,2-dione, could potentially react with ethanedithiol to form dithiolane derivatives. This suggests its potential in synthesizing organosulfur compounds with unique steric structures (Arbuzov, Klimovitskii, Yuldasheva, & Sergeeva, 1973).
Electron Impact Ionization-Mass Spectrometry Studies
- Fragmentation Analysis : The fragmentation of bis-phthalimide derivatives, including compounds similar to this compound, has been studied under electron impact ionization-mass spectrometry. This provides insights into their stability and decomposition under specific conditions, useful for analytical chemistry applications (Yosefdad, Valadbeigi, & Bayat, 2020).
Light Absorption and Chromophore Behavior
- Chromophore Properties : The chromophoric behavior of similar ethanediones has been studied, showing unusual color properties and light absorption characteristics. This research could indicate potential applications in materials science, particularly in the development of new light-absorbing materials (Effenberger, Kramme, Lindner, Martin, Martin, & Mayer, 1991).
Application in Polymer Synthesis
- Polymer Synthesis : Aliphatic-aromatic thiodiols structurally related to this compound have been characterized for potential use in synthesizing thermoplastic nonsegmented polyurethanes. This suggests a role for similar compounds in polymer chemistry (Pikus, Olszewska, Podkościelny, Rogulska, & Kultys, 2003).
Photochromic Properties in Diarylethenes
- Photochromic Applications : Research on bis(thienylazoles), which are photochromic analogs of diarylethenes and related to the compound , indicates potential applications in photochromic materials. These materials could be useful in various optical and electronic devices (Krayushkin, Ivanov, Martynkin, Lichitsky, Dudinov, & Uzhinov, 2001).
Properties
IUPAC Name |
1,2-bis(3-hexoxyphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-9-17-29-23-15-11-13-21(19-23)25(27)26(28)22-14-12-16-24(20-22)30-18-10-8-6-4-2/h11-16,19-20H,3-10,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOQUVOSOCOHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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